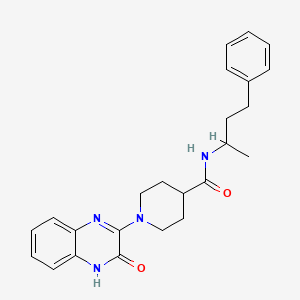

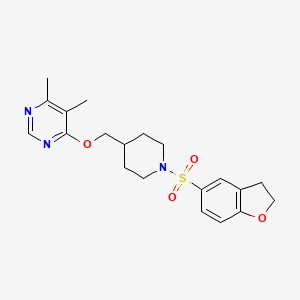

![molecular formula C26H25N7O2S B2763516 4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile CAS No. 958952-07-3](/img/structure/B2763516.png)

4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound appears to contain a 3,5-dimethyl-1H-pyrazole unit . Pyrazoles are a class of organic compounds with the formula (CH)2N(NH)2. They are characterized by a 5-membered aromatic ring with three carbon atoms and two nitrogen atoms .

Synthesis Analysis

3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine . The reaction is as follows: CH3C(O)CH2C(O)CH3 + N2H4 → (CH3C)2CHN2H + 2 H2OMolecular Structure Analysis

The molecular structure of 3,5-dimethyl-1H-pyrazole is unsymmetrical, but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

3,5-Dimethylpyrazole is a precursor to a variety of ligands that are widely studied in coordination chemistry including trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .Physical And Chemical Properties Analysis

3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents . It has a molecular weight of 96.1304 , a density of 1.027 g/cm3 , a melting point of 107.5 °C , and a boiling point of 218 °C .Wissenschaftliche Forschungsanwendungen

Antileishmanial Activity

The compound has shown potent antileishmanial activity. It was evaluated against Leishmania aethiopica clinical isolate and displayed superior antipromastigote activity . This makes it a potential pharmacophore for the preparation of safe and effective antileishmanial agents .

Antimalarial Activity

The compound has also demonstrated significant antimalarial activity. It was tested against Plasmodium berghei infected mice, and the results revealed that it elicited better inhibition effects . This suggests its potential use in the development of antimalarial agents .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound. The study justified the better antileishmanial activity of the compound . This kind of study helps in understanding the interaction of the compound with the target protein, which can guide the design of more potent drugs.

Synthesis of Pyrazole Derivatives

The compound is a pyrazole derivative, and pyrazole derivatives are known for their diverse pharmacological effects . They can be synthesized and their structures can be verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Drug Development

Given its potent antileishmanial and antimalarial activities, the compound could be used as a lead compound in the development of new drugs for these diseases . Its structure could be modified to enhance its activity and reduce any potential side effects.

Biological Research

The compound can be used in biological research, particularly in the study of diseases like leishmaniasis and malaria. It can help in understanding the mechanism of these diseases and in the development of new therapeutic strategies .

Safety and Hazards

The compound has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, H361, H373 . Precautionary statements include P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanylmethyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O2S/c1-16-11-17(2)32(30-16)10-9-24-29-25-20-12-22(34-3)23(35-4)13-21(20)28-26(33(25)31-24)36-15-19-7-5-18(14-27)6-8-19/h5-8,11-13H,9-10,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAWHBGYPUJQKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)C#N)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/no-structure.png)

![1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea](/img/structure/B2763443.png)

![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-7H-purine](/img/structure/B2763446.png)

![(Z)-3-(((4-acetylphenyl)amino)methylene)-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2763447.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)